
2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one
Descripción general
Descripción
Jumonji AT-rich interactive domain 1 (JARID1) demethylases mediate the removal of methyl groups from trimethylated lysine 4 on histone 3 (H3K4me3). PBIT is a reversible, cell-permeable inhibitor of JARID1 family demethylases (IC50s = 6, 3, 4.9, and 28 µM for JARID1A, JARID1B, JARID1C, and JARID1D, respectively). It does not significantly affect the activity of UTX and JMJD3 demethylases. It increases trimethylation of H3K4 in HeLa cells and blocks the proliferation of tumor cells expressing high levels of JARID1B.
PBIT is a novel Inhibitor of Jumonji AT-rich Interactive Domain 1B (JARID1B) Histone Demethylase.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1,2-Benzisothiazol-3(2H)-one and its derivatives have been a subject of interest in synthetic chemistry. Chiyoda et al. (2000) described a convenient synthesis method for 1,2-benzisothiazol-3(2H)-one by cyclizing acyl azide at low temperatures, where Curtius rearrangement does not occur. This synthesis method is significant for producing various benzisothiazolone derivatives efficiently (Chiyoda et al., 2000).
Biological and Antimicrobial Activity
Benzisothiazol-3(2H)-one derivatives demonstrate notable antimicrobial properties. Xu et al. (2011) synthesized a compound that showed promising antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus. This highlights the potential of benzisothiazolone derivatives in developing new antimicrobial agents (Xu, Lin, & Lin, 2011). Dou et al. (2011) reported the antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives, emphasizing the importance of the heterocyclic ring, a methyl group, and a phenyl ring in their antifungal efficacy (Dou et al., 2011).
Application in Material Science
In the field of materials science, benzisothiazol-3(2H)-one derivatives have been explored for their potential in catalyst activation. Saleem et al. (2013, 2014) conducted studies on organochalcogen ligand complexes, revealing their application in catalytic processes such as oxidation and transfer hydrogenation. This research provides valuable insights into the utility of these compounds in industrial chemical processes (Saleem et al., 2013), (Saleem et al., 2014).
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXMYBAZKJBJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359056 | |
| Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID17433179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one | |
CAS RN |
2514-30-9 | |
| Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of PBIT?
A1: PBIT is known to inhibit the enzymatic activity of the Jumonji AT-rich Interactive Domain 1 (JARID1) family of histone lysine demethylases. Specifically, it targets JARID1A and JARID1B, which are responsible for demethylating trimethylated lysine 4 in histone H3 (H3K4me3). []
Q2: How does PBIT interact with JARID1B?
A2: PBIT inhibits JARID1B with an IC50 of approximately 3 μM in vitro. It inhibits the removal of H3K4me3 by JARID1B in cells, leading to increased H3K4me3 levels in a time- and dose-dependent manner. []
Q3: What are the downstream effects of JARID1B inhibition by PBIT?
A3: Inhibition of JARID1B by PBIT can lead to several downstream effects, including:
- Reduced proliferation of cancer cells: PBIT has been shown to inhibit the growth of various cancer cell lines, including lung cancer, prostate cancer, and melanoma. [, , ]
- Induction of cellular senescence: PBIT can induce senescence in cancer cells, as evidenced by increased levels of senescence markers like senescence-associated β-galactosidase (SA-β-Gal) and lamin B1. []
- Inhibition of tumor growth: In vivo studies have shown that PBIT can reduce tumor growth in animal models of esophageal cancer and melanoma. [, ]
Q4: Does PBIT interact with other targets besides JARID1 family members?
A4: Research suggests PBIT might also inhibit inducible nitric oxide synthase (iNOS), impacting nitric oxide (NO) production. This inhibition has been linked to potential benefits in models of colon cancer, esophageal cancer, and melanoma. [, , , ]
Q5: Are there any other pathways affected by PBIT treatment?
A5: Studies indicate PBIT might also modulate the Akt3 and mitogen-activated protein kinase (MAPK) signaling pathways in melanoma, contributing to its anti-cancer effects. [, ]
Q6: What is the molecular formula and weight of PBIT?
A6: The molecular formula of PBIT is C14H11NOS, and its molecular weight is 241.31 g/mol.
Q7: How does modifying the PBIT structure affect its activity?
A7: Replacing the sulfur atom in PBIT with selenium creates PBISe (Se,Se′-1,4-phenylenebis(1,2-ethanediyl)bis-isoselenourea), a more potent analog. PBISe exhibits stronger anti-cancer effects in various models, including melanoma and colon cancer. [, , , , ]
Q8: What types of in vitro assays have been used to study PBIT?
A8: Researchers have employed various in vitro assays to investigate PBIT's effects, including:
- Proliferation assays: These assess PBIT's impact on cancer cell growth and viability. [, , ]
- Cell cycle analysis: These determine if PBIT induces cell cycle arrest in specific phases. []
- Apoptosis assays: These measure PBIT's ability to trigger programmed cell death in cancer cells. []
- Western blotting: This technique analyzes the expression levels of specific proteins, such as JARID1B, iNOS, and signaling pathway components. [, , , ]
Q9: What have in vivo studies revealed about PBIT's efficacy?
A9: Animal models, particularly for esophageal and colon cancer, have been utilized to evaluate PBIT's chemopreventive potential. Results indicate PBIT can significantly reduce tumor incidence and multiplicity in these models. [, , , , ]
Q10: Has PBIT been tested in clinical trials?
A10: Currently, no published data from clinical trials involving PBIT are available. Further research, including preclinical and potentially clinical studies, is necessary to fully evaluate its therapeutic potential in humans.
Q11: What analytical techniques are used to characterize and quantify PBIT?
A11: Common analytical techniques used for PBIT characterization and quantification include:
- High-performance liquid chromatography (HPLC): This method separates PBIT from other compounds in a mixture. [, ]
- Fluorescence detection (FLD): PBIT derivatives can be detected with high sensitivity using fluorescence. [, ]
- Mass spectrometry (MS): This technique helps identify and confirm the structure of PBIT and its derivatives. [, ]
Q12: What is known about the safety and toxicity of PBIT?
A12: While PBIT has shown promising results in preclinical studies, more research is needed to fully understand its safety profile. Long-term toxicity studies are necessary to evaluate any potential adverse effects.
Q13: What are the future directions for PBIT research?
A13: Future research on PBIT could focus on:
- Optimizing its structure: Developing more potent and selective analogs of PBIT with improved pharmacokinetic properties. [, ]
- Further elucidating its mechanism of action: Investigating the detailed molecular mechanisms by which PBIT exerts its anti-cancer effects, including its interactions with different targets and pathways. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



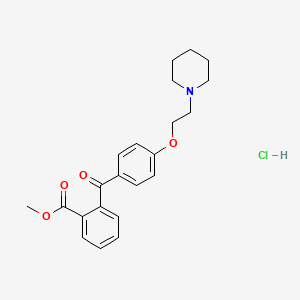
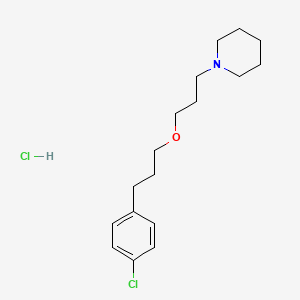
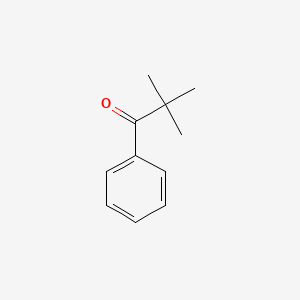




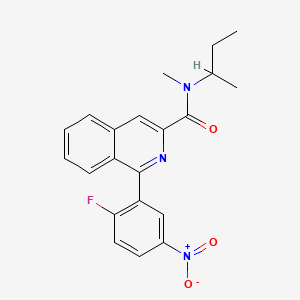
![1-[[4-(2-Cyclopropyl-5-oxazolyl)phenyl]sulfonyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B1678504.png)
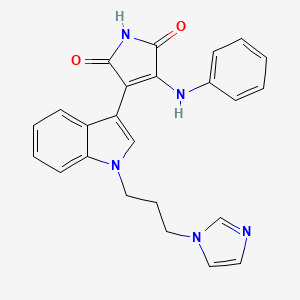
![ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B1678506.png)
![1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate](/img/structure/B1678507.png)

![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)